N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
Description
This compound belongs to the class of benzamide derivatives fused with tetrahydrobenzothiophene scaffolds. Its structure features:
- A 3-cyano group and 5-methyl substituent on the tetrahydrobenzothiophene ring.
- A 2-fluorobenzamide moiety attached to the thiophene core.
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-6-7-15-12(8-10)13(9-19)17(22-15)20-16(21)11-4-2-3-5-14(11)18/h2-5,10H,6-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAPCALFEPLAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can range from room temperature to elevated temperatures, often requiring specific solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally related benzamides and tetrahydrobenzothiophene derivatives (Table 1):
Table 1: Structural Comparison
Key Observations :
Physical and Crystallographic Properties
- Target Compound: Limited crystallographic data, but analogous structures (e.g., ) suggest that the tetrahydrobenzothiophene ring adopts an envelope conformation, with dihedral angles influenced by substituents.
- Fo23 : Exhibits near-coplanar aromatic rings (interplanar angle: 0.5°) and 1D amide hydrogen-bonding networks, stabilizing the crystal lattice.
- Benzoyl Derivative : Features intramolecular N–H···O hydrogen bonds and weak C–H···π interactions, contributing to its solid-state stability.
Biological Activity
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide is a complex organic compound with significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene ring with a cyano group at the 3-position and a fluorobenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 300.36 g/mol. The structural characteristics contribute to its unique chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, potentially making it a candidate for cancer therapy.
- Antimicrobial Effects : Similar compounds have demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could have similar effects .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the cyano group and the benzothiophene structure play crucial roles in its interaction with biological targets.
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of benzothiophene compounds can inhibit tumor cell growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds with similar structural motifs have been reported to downregulate key oncogenes .
- Antimicrobial Testing : In laboratory settings, this compound was tested against various bacterial strains. Results indicated significant inhibition zones in agar diffusion assays, demonstrating its potential as an antimicrobial agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate | Significant against S. aureus | Contains cyano and fluorobenzamide groups |
| N-(3-cyano-benzothiazole) | High | Moderate against E. coli | Benzothiazole core |
| N-(3-cyano-benzamide) | Low | Significant against various pathogens | Simple benzamide structure |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide, and how can intermediates be optimized?
- Methodology : The compound’s core structure (tetrahydro-benzothiophene) can be synthesized via cyclization reactions involving substituted thiophene precursors. For example, methyl esters of tetrahydro-benzo[b]thiophene derivatives (e.g., 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester) are key intermediates, as described in analogous syntheses . Optimization involves adjusting solvent systems (e.g., EtOH/NaOH mixtures) and stoichiometry to improve yields of intermediates. Fluorobenzamide coupling typically employs carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions.
Q. How should researchers validate the structural integrity and purity of this compound?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve the benzothiophene-fluorobenzamide conformation .
- Spectroscopy : ¹H/¹³C NMR (e.g., to confirm cyano and fluorophenyl substituents) and HRMS for molecular weight verification.
- Purity analysis : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds, as standard in high-quality synthetic studies .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodology : Prioritize kinase inhibition or cytotoxicity assays due to structural similarity to kinase-targeting benzamide derivatives. For example:
- Kinase profiling : Use ATP-competitive binding assays (e.g., ADP-Glo™) against a panel of kinases (e.g., MAPK, PI3K).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to kinase targets?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the fluorobenzamide moiety and kinase ATP-binding pockets.
- MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes, focusing on hydrogen bonding with conserved lysine residues .
- QSAR : Correlate substituent electronic properties (e.g., fluorine’s electronegativity) with inhibitory activity using Gaussian-based DFT calculations .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Batch variability analysis : Compare synthetic routes (e.g., solvent purity, reaction time) to identify impurities affecting bioactivity .
- Crystallographic validation : Re-refine X-ray data using SHELXL to confirm conformational differences in active vs. inactive batches .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate assays, controlling for variables like cell line heterogeneity .
Q. How does the methyl group at position 5 of the tetrahydro-benzothiophene core influence metabolic stability?
- Methodology :
- In vitro metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare with analogues lacking the methyl group.
- CYP450 inhibition assays : Test isoform-specific inhibition (e.g., CYP3A4) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
